molecular formula C17H24N2O4S B2632898 (4-(methylsulfonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1207039-21-1

(4-(methylsulfonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2632898
CAS RN: 1207039-21-1
M. Wt: 352.45
InChI Key: VVRAZKYZWQHEOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 4-(4-(methylsulfonyl)piperazin-1-yl)phenol, is 1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 . This provides a detailed description of the molecular structure.

Scientific Research Applications

Biological Activities

  • Synthesized derivatives of N-phenylpyrazolyl aryl methanones, including those with an arylsulfonyl moiety like (4-(methylsulfonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, have been found to exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).

Corrosion Inhibition

  • Novel organic compounds such as 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have demonstrated effective corrosion inhibition properties for mild steel in acidic medium (Singaravelu & Bhadusha, 2022).

Enzyme Inhibitory Activity

  • Certain derivatives of this compound have shown promising enzyme inhibitory activity, with potential implications for therapeutic applications (Hussain et al., 2017).

Anticancer and Antituberculosis Potential

  • Some derivatives of (piperazin-1-yl) methanone, such as those synthesized for studies, have exhibited significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Antimicrobial Activity

  • New derivatives of (piperazin-1-yl)methanone, including those with sulfonyl groups, have been found to possess antibacterial and antifungal activities (Mallesha & Mohana, 2014).

Tubulin Polymerization Inhibition

  • Certain (piperazin-1-yl)methanone derivatives have been identified to inhibit tubulin polymerization, suggesting potential for anticancer therapy (Manasa et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its applications in drug discovery suggest it may interact with biological systems in a significant way.

Safety and Hazards

The safety information for a similar compound, 4-(4-(methylsulfonyl)piperazin-1-yl)phenol, includes hazard statements H302, H312, and H332, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)19-11-9-18(10-12-19)16(20)17(7-13-23-14-8-17)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRAZKYZWQHEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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